Absolute Stereochemistry and Optical Rotation: (S)- vs. (R)-Enantiomer Differentiation
The (S)-enantiomer of 1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) exhibits a specific optical rotation of +2.8° to +3.2° (c=10, EtOH, 20°C), while the (R)-enantiomer (CAS 144043-17-4) rotates -2.8° to -3.2° under identical conditions . This difference in optical rotation directly reflects the distinct spatial arrangement of substituents around the chiral center and enables unambiguous identification and quality control of the desired (S)-enantiomer.
| Evidence Dimension | Specific Optical Rotation [α]20/D |
|---|---|
| Target Compound Data | +2.8° to +3.2° (c=10, EtOH) |
| Comparator Or Baseline | (R)-enantiomer (CAS 144043-17-4): -2.8° to -3.2° (c=10, EtOH) |
| Quantified Difference | Opposite sign; absolute magnitude ~3° |
| Conditions | Polarimetry, c=10 in ethanol, 20°C |
Why This Matters
Absolute stereochemistry determines the biological activity of downstream chiral drug candidates; using the incorrect enantiomer yields inactive or off-target products.
